5-Heptadecylresorcinol
5-Heptadecylresorcinol
5-Heptadecylresorcinol belongs to the group of alk(en)ylresorcinols (ARs), exhibiting pharmacological properties such as anti-inflammatory, anti-carcinogenic and anti-microbial bioactivities. It is most commonly found in cereals such as barley, spelt, wheat, rye, ginkgo, mango peels, pulp, peas, etc.
5-N-Heptadecylresorcinol, also known as 5-heptadecylbenzene-1, 3-diol, belongs to the class of organic compounds known as resorcinols. Resorcinols are compounds containing a resorcinol moiety, which is a benzene ring bearing two hydroxyl groups at positions 1 and 3. 5-N-Heptadecylresorcinol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 5-N-Heptadecylresorcinol has been primarily detected in blood. Within the cell, 5-N-heptadecylresorcinol is primarily located in the membrane (predicted from logP). Outside of the human body, 5-N-heptadecylresorcinol can be found in a number of food items such as barley, hard wheat, cereals and cereal products, and rye. This makes 5-N-heptadecylresorcinol a potential biomarker for the consumption of these food products.
5-heptadecylresorcinol is a 5-alkylresorcinol that is resorcinol which is substituted by a heptadecyl group at position 5. It is found in wheat bran. It has a role as an antineoplastic agent and a plant metabolite.
5-N-Heptadecylresorcinol, also known as 5-heptadecylbenzene-1, 3-diol, belongs to the class of organic compounds known as resorcinols. Resorcinols are compounds containing a resorcinol moiety, which is a benzene ring bearing two hydroxyl groups at positions 1 and 3. 5-N-Heptadecylresorcinol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 5-N-Heptadecylresorcinol has been primarily detected in blood. Within the cell, 5-N-heptadecylresorcinol is primarily located in the membrane (predicted from logP). Outside of the human body, 5-N-heptadecylresorcinol can be found in a number of food items such as barley, hard wheat, cereals and cereal products, and rye. This makes 5-N-heptadecylresorcinol a potential biomarker for the consumption of these food products.
5-heptadecylresorcinol is a 5-alkylresorcinol that is resorcinol which is substituted by a heptadecyl group at position 5. It is found in wheat bran. It has a role as an antineoplastic agent and a plant metabolite.
Brand Name:
Vulcanchem
CAS No.:
41442-57-3
VCID:
VC21119082
InChI:
InChI=1S/C23H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h18-20,24-25H,2-17H2,1H3
SMILES:
CCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O
Molecular Formula:
C23H40O2
Molecular Weight:
348.6 g/mol
5-Heptadecylresorcinol
CAS No.: 41442-57-3
Cat. No.: VC21119082
Molecular Formula: C23H40O2
Molecular Weight: 348.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 5-Heptadecylresorcinol belongs to the group of alk(en)ylresorcinols (ARs), exhibiting pharmacological properties such as anti-inflammatory, anti-carcinogenic and anti-microbial bioactivities. It is most commonly found in cereals such as barley, spelt, wheat, rye, ginkgo, mango peels, pulp, peas, etc. 5-N-Heptadecylresorcinol, also known as 5-heptadecylbenzene-1, 3-diol, belongs to the class of organic compounds known as resorcinols. Resorcinols are compounds containing a resorcinol moiety, which is a benzene ring bearing two hydroxyl groups at positions 1 and 3. 5-N-Heptadecylresorcinol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 5-N-Heptadecylresorcinol has been primarily detected in blood. Within the cell, 5-N-heptadecylresorcinol is primarily located in the membrane (predicted from logP). Outside of the human body, 5-N-heptadecylresorcinol can be found in a number of food items such as barley, hard wheat, cereals and cereal products, and rye. This makes 5-N-heptadecylresorcinol a potential biomarker for the consumption of these food products. 5-heptadecylresorcinol is a 5-alkylresorcinol that is resorcinol which is substituted by a heptadecyl group at position 5. It is found in wheat bran. It has a role as an antineoplastic agent and a plant metabolite. |
|---|---|
| CAS No. | 41442-57-3 |
| Molecular Formula | C23H40O2 |
| Molecular Weight | 348.6 g/mol |
| IUPAC Name | 5-heptadecylbenzene-1,3-diol |
| Standard InChI | InChI=1S/C23H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h18-20,24-25H,2-17H2,1H3 |
| Standard InChI Key | BBGNINPPDHJETF-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O |
| Appearance | Brown powder |
| Melting Point | 91-93°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator